(S)-tert-Butyl 1-aminopiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound features a tert-butyl ester group and an amino group, which makes it significant in the field of organic synthesis, particularly in pharmaceutical applications. Its structure allows for various modifications, making it a versatile building block in medicinal chemistry.
The compound is classified under the broader category of amino acids and their derivatives. It is recognized for its utility in synthesizing biologically active molecules. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (3R)-3-aminopiperidine-1-carboxylate, and its CAS number is 625471-18-3 .
The synthesis of (S)-tert-butyl 1-aminopiperidine-3-carboxylate typically involves several key steps:
(S)-tert-butyl 1-aminopiperidine-3-carboxylate has a complex molecular structure characterized by:
The molecular formula is CHNO, with a molecular weight of approximately 199.27 g/mol. The compound's InChI key is AKQXKEBCONUWCL-MRVPVSSYSA-N, which provides a unique identifier for chemical substances .
(S)-tert-butyl 1-aminopiperidine-3-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include alkyl halides or acyl chlorides for substitution reactions, while trifluoroacetic acid serves as a deprotecting agent. Coupling reactions typically involve carbodiimides like EDC or DCC .
The mechanism of action for (S)-tert-butyl 1-aminopiperidine-3-carboxylate primarily revolves around its role as an intermediate in synthetic pathways leading to biologically active compounds. Its amino group allows it to act as a nucleophile, participating in various chemical transformations that are essential for drug development.
(S)-tert-butyl 1-aminopiperidine-3-carboxylate is characterized by:
The compound exhibits stability under standard laboratory conditions but may require careful handling due to its reactive functional groups. Its reactivity can be tailored through appropriate protective group strategies during synthesis.
(S)-tert-butyl 1-aminopiperidine-3-carboxylate has significant applications in scientific research and pharmaceutical development:
Piperidine derivatives constitute a privileged scaffold in medicinal chemistry due to their exceptional presence in pharmacologically active compounds. The six-membered heterocyclic ring provides a stable, semi-rigid framework that effectively positions substituents in three-dimensional space for optimal target binding. The (S)-tert-butyl 1-aminopiperidine-3-carboxylate exemplifies this molecular architecture, featuring three distinct functional handles: a chiral center at C3, a Boc-protected amine at N1, and a carboxylate group at C3. This trifunctional design enables simultaneous interactions with multiple binding sites in biological targets through hydrogen bonding, ionic interactions, and hydrophobic contacts. Piperidine-containing molecules demonstrate remarkable diversity in bioactivity, evidenced by their presence in antipsychotics (e.g., risperidone), analgesics (e.g., fentanyl), and antiviral agents [1] [6]. The conformational flexibility of the piperidine ring allows adaptation to various binding pockets, while the chair-boat transitions enable bioactive conformations inaccessible to planar scaffolds. X-ray crystallographic studies of renin inhibitors reveal how substituted piperidines precisely occupy the S3/S1 binding pocket through hydrogen bonding networks and van der Waals contacts, validating their strategic incorporation in structure-based drug design [6].
Table 1: Bioactive Compounds Featuring Piperidine Scaffolds
Compound Class | Therapeutic Area | Key Structural Features |
---|---|---|
Dipeptidyl Peptidase-IV (DPP-4) Inhibitors | Antidiabetic | 3-Aminopiperidine core with fluorinated phenyl moiety |
Renin Inhibitors | Antihypertensive | Piperidine-carboxamide linkage accessing S3sp binding pocket |
µ-Opioid Receptor Agonists | Analgesia | 4-Phenylpiperidine motif with carbonyl spacer |
Dopamine D2 Antagonists | Antipsychotic | Piperazine-piperidine fusion with aromatic substituents |
The stereochemical configuration at C3 of aminopiperidine derivatives critically determines pharmacological potency and selectivity. Enzymatic binding pockets exhibit distinct chiral preferences, often resulting in dramatic differences in activity between enantiomers. The (S)-enantiomer of 3-aminopiperidine derivatives demonstrates superior binding to dipeptidyl peptidase-IV (DPP-4), a key target in diabetes therapy, due to optimal hydrogen bonding geometry with Tyr547 and Asn710 residues. In contrast, the corresponding (R)-enantiomer may exhibit reduced affinity (>10-fold lower in some inhibitors) or off-target activity [5]. This enantioselectivity extends beyond target affinity to encompass ADME properties: the (S)-configuration in piperidine carboxylates often confers enhanced metabolic stability by reducing susceptibility to CYP3A4 oxidation at the stereocenter. Studies on bromodomain inhibitors reveal that (R)-3-aminopiperidine derivatives exhibit different pharmacokinetic profiles than their (S)-counterparts, affecting bioavailability and half-life [5]. The synthesis of single enantiomers therefore becomes essential, achieved through chiral resolution or asymmetric synthesis using enantiopure precursors. The persistence of chirality during protection/deprotection operations is paramount, as racemization at C3 would nullify stereochemical advantages. Fortunately, the Boc-protection strategy maintains stereochemical integrity under standard reaction conditions due to the absence of acidic α-protons [3].
Table 2: Pharmacological Comparison of Piperidine Enantiomers
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
DPP-4 Binding Affinity (Ki) | 0.5-5 nM | 50-500 nM |
Metabolic Stability (t₁/₂) | 120-180 min | 30-60 min |
Selectivity over DPP-8/9 | >100-fold | <10-fold |
Bioavailability (%) | 60-80% | 20-40% |
The tert-butyloxycarbonyl (Boc) group serves as a cornerstone protection strategy for amines in heterocyclic chemistry, particularly for delicate scaffolds like (S)-tert-butyl 1-aminopiperidine-3-carboxylate. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) under mild conditions compatible with diverse functional groups. Modern catalytic methods have enhanced efficiency and selectivity, including:
Boc stability spans broad pH ranges (pH 1-12 at RT) and resists nucleophiles (RLi, RMgX), bases (NEt₃, pyridine), and reducing agents (NaBH₄), yet cleaves cleanly under acidic conditions. The deprotection mechanism proceeds through protonation, tert-butyl cation elimination, carbamic acid formation, and decarboxylation to liberate the amine as its trifluoroacetate salt [8]. This orthogonality enables sequential deprotection strategies when combined with base-labile groups (Fmoc) or hydrogenolyzable protections (Cbz). The Boc group's tert-butyl moiety also enhances solubility in organic solvents during synthetic manipulations—a critical advantage over unprotected hydrophilic amines that complicate reactions in nonpolar media.
Table 3: Boc Group Stability Under Representative Conditions
Condition Type | Reagent/Condition | Stability |
---|---|---|
Acidic Conditions | TFA (neat) | Cleaved in minutes |
pH <1, 100°C | Cleaved | |
Basic Conditions | pH 9, RT | Stable |
t-BuOK | Limited stability | |
Nucleophiles | NaOCH₃ | Stable |
RLi/RMgX | Not stable | |
Reducing Agents | NaBH₄ | Stable |
LiAlH₄ | Not stable |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: